8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one
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Overview
Description
8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by its unique structure, which includes a fused benzene and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one typically involves the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine. This reaction is carried out in ethanol at reflux conditions, leading to the formation of the desired cinnoline derivative . The reaction mechanism involves the attack of the hydrazine nitrogen atom on the ketone carbonyl group, followed by cyclization to form the cinnoline ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol, acetonitrile, and dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted cinnoline compounds. These products can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The compound’s ability to interact with these targets is attributed to its unique structure, which allows it to fit into the active sites of enzymes and receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one include:
- 2,5-Diaryl-8,8-dimethyl-3,6,7,8-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones
- 5-Substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones
Uniqueness
What sets this compound apart from these similar compounds is its specific acetylamino substitution, which imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
104120-90-3 |
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Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-(3-oxo-2,5,6,6a-tetrahydrobenzo[h]cinnolin-1-yl)acetamide |
InChI |
InChI=1S/C14H15N3O2/c1-9(18)15-17-14-11(8-13(19)16-17)7-6-10-4-2-3-5-12(10)14/h2-5,8,10H,6-7H2,1H3,(H,15,18)(H,16,19) |
InChI Key |
OMPBGCBRBUBPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C2=C3C=CC=CC3CCC2=CC(=O)N1 |
Origin of Product |
United States |
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